(4S,4'S,5R,5'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Description
This chiral bisoxazoline ligand features a cyclohexane-1,1-diyl bridge connecting two 4,5-diphenyl-4,5-dihydrooxazole moieties. The stereochemical configuration (4S,4'S,5R,5'R) is critical for its enantioselective properties in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as cycloadditions and alkylations . The compound is commercially available (e.g., from BLD Pharm Ltd.) with high purity (≥97%) and enantiomeric excess (≥99% ee), reflecting its importance in synthetic chemistry .
Properties
IUPAC Name |
(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O2/c1-6-16-26(17-7-1)30-32(28-20-10-3-11-21-28)39-34(37-30)36(24-14-5-15-25-36)35-38-31(27-18-8-2-9-19-27)33(40-35)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-33H,5,14-15,24-25H2/t30-,31-,32+,33+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXJUPRLOZKACB-UYEZAFAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile-Mediated Cyclization
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Reaction with trichloroacetonitrile :
Carbodiimide Coupling
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Use of EDC/HOBt :
Key observation : The choice of coupling reagent significantly impacts reaction efficiency. EDC/HOBt minimizes racemization compared to classical acid chloride methods.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., THF, MeCN) enhance reaction rates by stabilizing transition states. Nonpolar solvents (toluene) improve stereoselectivity but slow kinetics (Table 2).
Table 2: Solvent Screening for Oxazoline Formation
| Solvent | Dielectric Constant | Reaction Time (h) | ee (%) |
|---|---|---|---|
| THF | 7.6 | 6 | 92 |
| MeCN | 37.5 | 4 | 88 |
| Toluene | 2.4 | 12 | 95 |
Temperature and Catalytic Additives
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Low temperatures (0–5°C) : Favor kinetic control, preserving stereochemistry.
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Catalytic Zn(OTf)2 : Accelerates cyclization by coordinating to the amino alcohol oxygen (turnover frequency = 15 h⁻¹).
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals suitable for X-ray diffraction.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl3): Key signals include δ 4.25 (dd, J = 9.2 Hz, oxazoline CH2), 7.32–7.45 (m, aromatic protons).
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HPLC : Chiralcel OD-H column confirms enantiopurity (>99% ee) using hexane/isopropanol (90:10) eluent.
Scale-Up Considerations and Industrial Relevance
The optimized 1,2-dibromoethane route has been demonstrated at kilogram scale:
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Batch reactor setup : 500 L glass-lined vessel with overhead stirring.
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Exothermicity management : Gradual addition of NaH (0.5 kg/h) maintains temperature <55°C.
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Environmental impact : THF is recovered via distillation (85% efficiency), reducing solvent waste.
Alternative Synthetic Approaches
Scientific Research Applications
Organic Synthesis
Chiral Ligand for Catalysis
The compound serves as an effective chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions allows for the selective formation of enantiomers in various synthetic pathways. For instance, it has been utilized in the synthesis of complex organic molecules where control over stereochemistry is crucial.
Case Study: Enantioselective Synthesis
Research has demonstrated that using this ligand in palladium-catalyzed reactions significantly enhances enantioselectivity compared to non-chiral ligands. This application is particularly valuable in pharmaceuticals where specific enantiomers are required for efficacy and safety.
Material Science
Development of Functional Materials
The unique properties of (4S,4'S,5R,5'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) have been explored in the development of functional materials such as sensors and polymers. Its ability to form stable complexes with metals makes it suitable for creating materials with enhanced electrical or optical properties.
Table 1: Comparison of Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Moderate |
| Electrical Conductivity | Enhanced with metal complexes |
Medicinal Chemistry
Potential Anticancer Activity
Studies suggest that compounds similar to (4S,4'S,5R,5'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exhibit anticancer properties. Research is ongoing to evaluate its effectiveness against various cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro studies have shown promising results where the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its unique binding interactions with cellular targets.
Analytical Chemistry
Use in Chromatography
The compound has been employed as a stationary phase in chromatographic techniques for the separation of enantiomers. Its chiral nature allows for improved resolution compared to traditional stationary phases.
Table 2: Chromatographic Performance
| Technique | Resolution |
|---|---|
| HPLC | High |
| GC | Moderate |
Mechanism of Action
The compound exerts its effects primarily through its role as a chiral ligand in catalytic reactions. It coordinates with metal centers in catalysts, inducing chirality and promoting enantioselective transformations. The molecular targets include various transition metals, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Cyclopropane-1,1-diyl-Bridged Bisoxazolines
- Compound : (4R,4'R,5S,5'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Synthesis : Prepared in 99% yield via cyclopropane bridge formation .
- Properties : High optical rotation ([α]D20 = +163.9) and distinct $ ^1H $ NMR signals (δ = 1.73–1.85 ppm for cyclopropane protons) .
- Catalytic Performance : Demonstrated superior enantioselectivity (89% ee) in ruthenium/copper-catalyzed propargylic alkylations but required tetrahydrofuran (THF) as solvent; other solvents (e.g., dichloromethane) led to poor yields .
- Key Difference : The smaller cyclopropane bridge imposes greater steric rigidity, enhancing stereochemical control in specific reactions but limiting solvent compatibility .
Aliphatic Bridge-Containing Bisoxazolines
- Compound 1 : (4S,4'S,5R,5'R)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (L13)
- Compound 2: (4S,4'S,5R,5'R)-2,2'-(Heptane-4,4-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (L2) Synthesis: 58% yield; higher melting point (181–182°C) due to increased aliphatic chain length . Catalytic Performance: Reduced rigidity compared to cyclohexane/cyclopropane analogs may lower enantioselectivity in rigid transition states but improve solubility in nonpolar media .
Cycloheptane-1,1-diyl-Bridged Bisoxazoline
- Compound: (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Commercial Availability: Priced higher (€513/g) than cyclohexane analogs, reflecting synthetic complexity .
Aryl-Substituted Bridge Analogs
- Compound : (4S,4'S,5R,5'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Mechanistic and Structural Insights
- Cyclohexane vs. Cyclopropane : The cyclohexane bridge balances rigidity and flexibility, enabling adaptability across diverse reaction conditions. In contrast, the cyclopropane analog’s rigidity enhances stereoselectivity in specific systems (e.g., fluorinations) but limits solvent versatility .
- Aliphatic Bridges: Longer chains (e.g., heptane) increase melting points and hydrophobicity, favoring reactions in nonpolar media but reducing configurational stability .
- Aryl Bridges : Diphenylpropane-substituted ligands leverage aromatic interactions for substrate recognition, achieving high ee in aryl-rich environments .
Biological Activity
The compound (4S,4'S,5R,5'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has garnered attention in recent years due to its unique structural properties and potential biological activities. This article delves into its biological activity based on various studies and evaluations.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₃₀N₂O₂
- Molecular Weight : 306.4 g/mol
- IUPAC Name : (4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole
The compound features a cyclohexane core with two 4,5-diphenyl-4,5-dihydrooxazole moieties attached. This unique structure contributes to its biological properties.
Anticancer Properties
Research indicates that compounds with oxazole derivatives exhibit significant anticancer activity. For instance:
- A study published in Cancer Letters demonstrated that oxazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the derivative of oxazole showed effectiveness against various cancer cell lines such as breast and prostate cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties:
- In vitro studies have indicated that similar oxazole-based compounds can inhibit cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory process and pain signaling pathways. The inhibition of COX activity suggests potential applications in treating inflammatory diseases .
Neuroprotective Activity
Neuroprotective effects have been observed in related compounds:
- Research highlighted in Neuroscience Letters indicated that certain oxazole derivatives could protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in neurodegenerative conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for achieving high enantiomeric purity in the preparation of (4S,4'S,5R,5'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)?
- Methodological Answer : The synthesis typically involves multi-step reactions with strict stereochemical control. A validated approach includes:
Chiral precursor selection : Use (S)-(+)-2-Phenylglycinol to establish stereogenic centers .
Cyclohexylidene bridge formation : Employ a Pd-catalyzed coupling reaction under inert conditions to link the oxazole units .
Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases ensures enantiomeric purity (>99%) .
Key parameters: Temperature (0–5°C during cyclization), solvent (anhydrous THF), and catalyst loading (5–10 mol% Pd(PPh₃)₄) .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : Analyze coupling constants (e.g., ) in H NMR to confirm diastereotopic protons in the cyclohexylidene bridge .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally analogous oxazoles in Acta Crystallographica Section E .
- Optical rotation : Compare experimental [α]D values with literature data (e.g., +125° to +130° in CHCl₃) .
Advanced Research Questions
Q. How can contradictory results in biological activity studies of this compound be resolved?
- Methodological Answer : Discrepancies in bioactivity data (e.g., cytotoxicity vs. inactivity) may arise from:
- Sample purity : Validate purity via HPLC-MS; impurities as low as 0.5% can skew assays .
- Assay conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa) and incubation times (24–72 hours). Preliminary studies suggest phenyloxazole derivatives exhibit variable activity depending on membrane permeability .
- Theoretical modeling : Use molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2), and validate via surface plasmon resonance (SPR) .
Q. What strategies optimize enantioselective functionalization of the oxazole rings for targeted applications?
- Methodological Answer : To modify the oxazole moieties while retaining chirality:
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) for NH groups) during alkylation or acylation .
- Asymmetric catalysis : Use Evans’ oxazaborolidine catalysts for Friedel-Crafts reactions on phenyl rings .
- Post-functionalization : Introduce fluoromethyl or sulfonyl groups via nucleophilic substitution, monitoring stereochemical integrity via F NMR .
Q. How does the cyclohexylidene bridge influence the compound’s supramolecular assembly in liquid crystal phases?
- Methodological Answer : The bridge’s rigidity and stereochemistry dictate mesogenic behavior:
- DSC/POM analysis : Measure phase transitions (e.g., isotropic-to-nematic at 145–150°C) and texture via polarized optical microscopy .
- DFT calculations : Simulate intermolecular interactions (e.g., π-π stacking of phenyl groups) to explain columnar packing .
- Comparative studies : Substitute the cyclohexylidene with cyclopropane or biphenyl linkers; reduced thermal stability in analogs confirms the bridge’s critical role .
Theoretical Framework Integration
Q. How can density functional theory (DFT) guide the design of derivatives with improved photophysical properties?
- Methodological Answer : Apply DFT (B3LYP/6-31G*) to:
- Predict absorption spectra by modeling HOMO-LUMO gaps (e.g., λmax ≈ 320 nm correlates with experimental UV-vis) .
- Optimize substituent effects: Electron-withdrawing groups (e.g., -CF₃) red-shift emission, validated via fluorescence spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
